molecular formula C12H14O2 B14324750 3-Buten-2-one, 3-methyl-1-(phenylmethoxy)- CAS No. 103791-04-4

3-Buten-2-one, 3-methyl-1-(phenylmethoxy)-

Cat. No.: B14324750
CAS No.: 103791-04-4
M. Wt: 190.24 g/mol
InChI Key: MTTACSFQMRIJPO-UHFFFAOYSA-N
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Description

3-Buten-2-one, 3-methyl-1-(phenylmethoxy)- is an organic compound with the molecular formula C({12})H({14})O(_{2}) It is a derivative of butenone, featuring a phenylmethoxy group attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-2-one, 3-methyl-1-(phenylmethoxy)- typically involves the reaction of 3-methyl-2-buten-1-ol with phenylmethanol in the presence of an acid catalyst. The reaction proceeds through an etherification process, where the hydroxyl group of the alcohol reacts with the phenylmethanol to form the phenylmethoxy group.

Industrial Production Methods

In an industrial setting, the production of 3-Buten-2-one, 3-methyl-1-(phenylmethoxy)- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Buten-2-one, 3-methyl-1-(phenylmethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Buten-2-one, 3-methyl-1-(phenylmethoxy)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Buten-2-one, 3-methyl-1-(phenylmethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Buten-2-one, 3-methyl-: A simpler analog without the phenylmethoxy group.

    4-Phenyl-3-buten-2-one: Another derivative with a phenyl group attached to the butenone structure.

Uniqueness

3-Buten-2-one, 3-methyl-1-(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

103791-04-4

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

3-methyl-1-phenylmethoxybut-3-en-2-one

InChI

InChI=1S/C12H14O2/c1-10(2)12(13)9-14-8-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3

InChI Key

MTTACSFQMRIJPO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)COCC1=CC=CC=C1

Origin of Product

United States

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